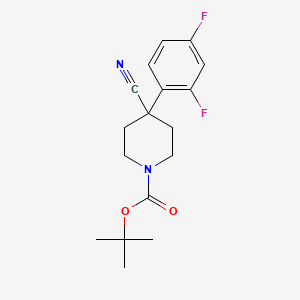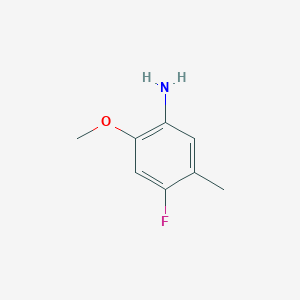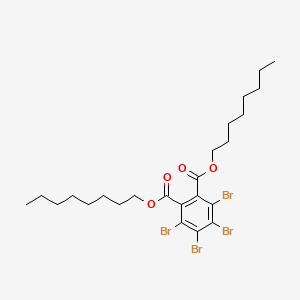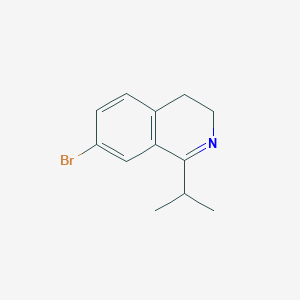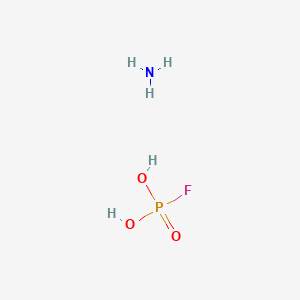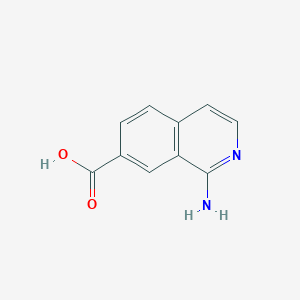
1-Aminoisoquinoline-7-carboxylic acid
Descripción general
Descripción
1-Aminoisoquinoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H8N2O2. It is also known as quinolinic acid and is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). Quinolinic acid plays a crucial role in the biosynthesis of NAD+ and is involved in several physiological and biochemical processes.
Mecanismo De Acción
Quinolinic acid acts as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. Activation of the NMDA receptor by quinolinic acid leads to an influx of calcium ions into the cell, which can lead to cell death. Quinolinic acid has also been shown to activate several other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
Quinolinic acid has several biochemical and physiological effects, including the regulation of NAD+ biosynthesis, the modulation of immune responses and inflammation, and the induction of oxidative stress. It has been shown to play a role in the regulation of several physiological processes, including circadian rhythm, sleep, and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinolinic acid is a useful tool for studying the role of the NMDA receptor in several physiological and pathological conditions. It can be used to induce neurodegeneration and inflammation in animal models and can be used to study the effects of NMDA receptor activation on several signaling pathways. However, quinolinic acid is a potent neurotoxin and must be used with caution in lab experiments.
Direcciones Futuras
Future research on quinolinic acid should focus on its role in several physiological and pathological conditions, including neurodegenerative diseases, inflammation, and cancer. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of quinolinic acid on several signaling pathways. Finally, the development of novel therapeutic agents targeting quinolinic acid signaling pathways may lead to the development of new treatments for several diseases.
Aplicaciones Científicas De Investigación
Quinolinic acid has been extensively studied for its role in several physiological and pathological conditions, including neurodegenerative diseases, inflammation, and cancer. It has been shown to act as a potent neurotoxin and is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Huntington's disease. Quinolinic acid has also been shown to play a role in the regulation of immune responses and inflammation. Additionally, it has been shown to have anticancer properties and is being studied as a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
1-aminoisoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUOUGRRXWZHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594144 | |
| Record name | 1-Aminoisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminoisoquinoline-7-carboxylic acid | |
CAS RN |
221050-71-1 | |
| Record name | 1-Aminoisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1628701.png)


